molecular formula C14H13ClN2O2 B13823970 4-Amidinophenylbenzoate hydrochloride CAS No. 38148-69-5

4-Amidinophenylbenzoate hydrochloride

Cat. No.: B13823970
CAS No.: 38148-69-5
M. Wt: 276.72 g/mol
InChI Key: FUWJMFDIDBBJIO-UHFFFAOYSA-N
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Description

4-Amidinophenyl benzoate hydrochloride is a synthetic organic compound that belongs to the class of benzoates. It is characterized by the presence of an amidine group attached to a phenyl ring, which is further connected to a benzoate moiety. This compound is not naturally occurring and is typically synthesized for various research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amidinophenyl benzoate hydrochloride typically involves the reaction of 4-cyanophenyl benzoate with ammonia or an amine under acidic conditions to form the amidine group. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of 4-amidinophenyl benzoate hydrochloride may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Amidinophenyl benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-amidinophenyl benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amidine group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amidinophenyl benzoate hydrochloride is unique due to its specific structural features, such as the combination of an amidine group with a benzoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

38148-69-5

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

(4-carbamimidoylphenyl) benzoate;hydrochloride

InChI

InChI=1S/C14H12N2O2.ClH/c15-13(16)10-6-8-12(9-7-10)18-14(17)11-4-2-1-3-5-11;/h1-9H,(H3,15,16);1H

InChI Key

FUWJMFDIDBBJIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=N)N.Cl

Origin of Product

United States

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